2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1291844-18-2
VCID: VC4367398
InChI: InChI=1S/C26H28N6O3/c1-3-19-8-10-20(11-9-19)21-16-23-26(34)31(27-18-32(23)28-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-24(22)35-2/h4-11,16,18H,3,12-15,17H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Molecular Formula: C26H28N6O3
Molecular Weight: 472.549

2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

CAS No.: 1291844-18-2

Cat. No.: VC4367398

Molecular Formula: C26H28N6O3

Molecular Weight: 472.549

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one - 1291844-18-2

Specification

CAS No. 1291844-18-2
Molecular Formula C26H28N6O3
Molecular Weight 472.549
IUPAC Name 2-(4-ethylphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C26H28N6O3/c1-3-19-8-10-20(11-9-19)21-16-23-26(34)31(27-18-32(23)28-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-24(22)35-2/h4-11,16,18H,3,12-15,17H2,1-2H3
Standard InChI Key VXMGJUJRYLSUDY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d]124triazin-4(5H)-one is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the category of pyrazolo[1,5-d] triazine derivatives, which are characterized by their fused bicyclic structures and are often investigated for their antimicrobial and anticancer properties.

Synthesis of 2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d]124triazin-4(5H)-one

The synthesis of this compound typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials, which may include derivatives of pyrazole and triazine.

  • Reaction Conditions: The choice of solvent and temperature is crucial for achieving high yields and purity.

  • Analytical Techniques: NMR and MS are used to verify the chemical structure and purity of the final product.

Biological Activities and Potential Applications

Pyrazolo[1,5-d] triazine derivatives, including 2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d] triazin-4(5H)-one, have shown promise in various biological activities:

  • Antimicrobial Properties: These compounds are often tested for their ability to inhibit microbial growth.

  • Anticancer Properties: They may exhibit activity against various cancer cell lines, potentially modulating neurotransmitter systems due to their structural similarity to known pharmacophores.

Potential Applications

Application AreaDescription
Antimicrobial TherapyPotential use in developing new antimicrobial agents.
Cancer TreatmentMay be useful in targeting specific cancer cell lines.
Neurological DisordersCould modulate neurotransmitter systems.

Chemical Reactions and Mechanism of Action

This compound can undergo several chemical reactions, typically performed under controlled laboratory conditions using standard organic synthesis techniques. The mechanism of action is primarily linked to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.

Chemical Reactions

  • Substitution Reactions: May involve the replacement of functional groups.

  • Condensation Reactions: Could form new bonds through the loss of small molecules.

Mechanism of Action

  • Biological Targets: Interacts with enzymes or receptors to exert its biological effects.

  • Pharmacological Properties: The unique structure contributes to its reactivity and interaction with biological targets.

Future Directions

  • In Vivo Studies: Conducting in vivo studies to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect biological activity.

Given the current state of research, this compound holds significant potential for future development in pharmaceutical applications.

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